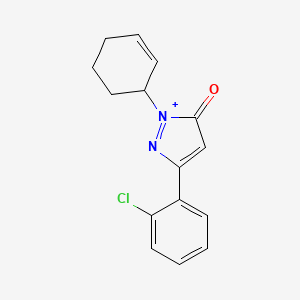
5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” is a synthetic organic compound that belongs to the class of pyrazolium derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the 2-chlorophenyl group: This step involves the substitution reaction of the pyrazole ring with a chlorinated aromatic compound.
Cyclohexene addition: The final step involves the addition of a cyclohexene moiety to the pyrazole ring under specific reaction conditions, such as the use of a strong base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
“5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” involves its interaction with specific molecular targets and pathways. This could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It may affect cellular signaling pathways, leading to changes in cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-2-(cyclohex-2-en-1-yl)-3-oxo-3H-pyrazol-2-ium
- 5-(2-Bromophenyl)-2-(cyclohex-2-en-1-yl)-3-oxo-3H-pyrazol-2-ium
- 5-(2-Methylphenyl)-2-(cyclohex-2-en-1-yl)-3-oxo-3H-pyrazol-2-ium
Uniqueness
“5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” is unique due to the presence of the 2-chlorophenyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
118049-75-5 |
|---|---|
Formule moléculaire |
C15H14ClN2O+ |
Poids moléculaire |
273.74 |
Nom IUPAC |
5-(2-chlorophenyl)-2-cyclohex-2-en-1-ylpyrazol-2-ium-3-one |
InChI |
InChI=1S/C15H14ClN2O/c16-13-9-5-4-8-12(13)14-10-15(19)18(17-14)11-6-2-1-3-7-11/h2,4-6,8-11H,1,3,7H2/q+1 |
Clé InChI |
JLCBGBYHCGMXCD-UHFFFAOYSA-N |
SMILES |
C1CC=CC(C1)[N+]2=NC(=CC2=O)C3=CC=CC=C3Cl |
Synonymes |
5-(2-CHLOROPHENYL)-2,4-DIHYDRO-2-PHENYL-3H-PYRAZOL-3-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















